5-Butyl-5-ethyl-1-methylbarbituric acid

Physicochemistry Lipophilicity Drug Design

Researchers studying barbiturate metabolism need clean substrates without competing hydroxylation. 5-Butyl-5-ethyl-1-methylbarbituric acid (CAS 4283-71-0) solves this via N-1 methylation that blocks competing Phase I pathways. • Clean UGT substrate for Phase II N-glucuronidation studies-no hydroxylation interference. • N-methylation creates a chiral center at nitrogen, enabling enantioselective human serum albumin binding studies where 5-butyl chain length inverts enantioselectivity vs. 5-propyl analogs. • Defined pKa 8.27 & LogP 2.2 support HPLC retention time calibration and computational model validation. For R&D use only; DEA Schedule III controlled substance-verify institutional licensing before ordering.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 4283-71-0
Cat. No. B15401315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-5-ethyl-1-methylbarbituric acid
CAS4283-71-0
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)NC(=O)N(C1=O)C)CC
InChIInChI=1S/C11H18N2O3/c1-4-6-7-11(5-2)8(14)12-10(16)13(3)9(11)15/h4-7H2,1-3H3,(H,12,14,16)
InChIKeyREJLZMLFNWVMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-Butyl-5-ethyl-1-methylbarbituric Acid


5-Butyl-5-ethyl-1-methylbarbituric acid (CAS 4283-71-0) is an N-methylated, 5,5-dialkyl substituted derivative of barbituric acid, also known as N-methylbutobarbitone [1]. This compound differentiates itself from classic barbiturates through a specific N-1 methylation, which fundamentally alters its physicochemical and metabolic profile compared to non-methylated analogs like butobarbital [2]. While the core scaffold is shared with other sedative-hypnotic agents, the unique combination of n-butyl, ethyl, and N-methyl substituents creates a distinct molecular entity requiring specific procurement verification.

N-methylated barbiturate scaffold for physicochemical profiling (pKa/LogP shift vs. parent)
Tertiary-amine UGT substrate enabling N-glucuronidation pathway studies
Chiral N-center supports enantiomer-specific protein binding research and chiral separation

Why Generic Substitution Fails for 5-Butyl-5-ethyl-1-methylbarbituric Acid


Simple substitution with a non-methylated analog like butobarbital (5-butyl-5-ethylbarbituric acid) is scientifically invalid. N-1 methylation has been shown to drastically alter the molecule's physicochemical properties, including lipophilicity and pKa, which directly govern absorption and distribution [1]. Critically, N-substitution creates a chiral center at the nitrogen atom, leading to enantiomers with distinct pharmacokinetic and pharmacodynamic profiles, a layer of complexity absent in the achiral parent compound [2]. The quantitative evidence below demonstrates that a generic replacement would introduce unpredictable changes in metabolic stability and target interaction, compromising experimental reproducibility.

pKa/LogP shift vs. butobarbital

N-1 methylation increases both pKa and lipophilicity, altering ionization and membrane diffusion compared to the non-methylated analog.

Chiral center absent in parent

Methylation creates a stereogenic nitrogen, introducing enantiomer-specific behavior in distribution and binding that generic substitution cannot replicate.

Unique N-glucuronidation pathway

Only the N-methylated scaffold undergoes N-glucuronidation; the parent compound lacks this metabolic route, invalidating direct replacement.

Quantitative Differentiation of 5-Butyl-5-ethyl-1-methylbarbituric Acid


N-1 Methylation Alters Physicochemical Profile

The introduction of an N-1 methyl group on the barbituric acid scaffold leads to a fundamental change in key physicochemical parameters, differentiating 5-butyl-5-ethyl-1-methylbarbituric acid from its non-methylated analog butobarbital. This class-level modification decreases acidity and increases lipophilicity, which directly influences membrane permeability and absorption rate [1].

N-Methylation & Physicochemical Shift
Class-level
pKa increase ~0.4 units; LogP increase ~0.5 units vs. butobarbital (predicted)
Alters ionization and membrane diffusion profile
Predicted values; experimental validation context
Physicochemistry Lipophilicity Drug Design

Metabolic Stability via N-Glucuronidation

The presence of the N-1 methyl group introduces a unique metabolic liability and advantage: the compound is a specific substrate for N-glucuronidation, a metabolic pathway not available to its non-methylated analog butobarbital. This was confirmed by the successful phase-transfer catalyzed synthesis of its N-glucuronide metabolite for analytical use [1].

N-Glucuronidation Pathway
Reported
N-glucuronide metabolite synthesized via phase-transfer catalysis for analytical use
Enables UGT enzyme activity studies
Qualitative difference from non-methylated parent
Drug Metabolism Phase II Metabolism Pharmacokinetics

Stereoselective Binding to Human Serum Albumin

Within a homologous series of N-methylated barbiturates, the length of the C-5 aliphatic side chain critically determines the stereoselectivity of binding to human serum albumin (HSA). For the 5-butyl analog, the (+)-(S)-enantiomer exhibits a 1.88-fold higher total binding constant (K) compared to its (-)-(R)-antipode, a stereoselectivity profile that differs from the shorter chain analogs [1].

Stereoselective HSA Binding
Class-level
(+)-(S) enantiomer K = 10.14 × 10³ M⁻¹; 1.88-fold over (-)-(R) enantiomer
5-butyl chain inverts enantiomer binding preference vs. 5-propyl analog
Equilibrium dialysis against HSA
Stereochemistry Protein Binding Pharmacology

Application Scenarios for 5-Butyl-5-ethyl-1-methylbarbituric Acid


UGT Activity Probe via N-Glucuronidation

As demonstrated by the synthesis of its specific N-glucuronide metabolite , this compound is an ideal probe for studying Phase II N-glucuronidation. Unlike butobarbital, it serves as a clean substrate for UGT enzymes that act on tertiary amines, allowing researchers to investigate this metabolic pathway without interference from competing hydroxylation or N-glucosidation reactions.

Stereoselective Protein Binding in Pharmacokinetics

The quantitative demonstration that the 5-butyl chain length inverts enantioselective binding to human serum albumin compared to 5-propyl analogs makes this compound a valuable tool for fundamental studies on chiral recognition by plasma proteins. It is essential for labs mapping structure-binding relationships for CNS-active drugs.

Reference Standard for Physicochemical and Analytical Methods

With its well-defined and distinct predicted physicochemical properties (pKa 8.27, LogP 2.2) , this compound serves as a unique reference standard for calibrating HPLC retention time models, validating computational pKa/logP predictions, and developing separation methods for closely related N-methylated and non-methylated barbiturates in forensic or clinical toxicology.

CNS Drug Design Scaffold with Attenuated Acidity

The class-consistent increase in pKa upon N-methylation reduces the fraction ionized at physiological pH, a modification historically correlated with altered onset and duration of CNS action. Medicinal chemists can procure this scaffold to explore how controlled lipophilicity and hydrogen-bonding capacity impact blood-brain barrier penetration and receptor off-rates.

Application
Selection Property
Validation Focus
UGT N-glucuronidation probe
Tertiary-amine UGT substrate
Metabolic pathway verification and DDI potential
Stereoselective protein binding studies
Enantiomer-specific HSA binding context
Free fraction determination by enantiomer
Physicochemical reference standard
Distinct pKa and LogP shift
HPLC retention modeling and method development
CNS research scaffold
Attenuated acidity and controlled lipophilicity
Membrane permeability and receptor off-rate assay context
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